1-Naphthyl-4-nitrophenyl ketone
Description
Contextualization within Polycyclic Aromatic Ketones
Polycyclic aromatic ketones (PAKs) are a class of compounds characterized by a ketone group attached to a polycyclic aromatic hydrocarbon (PAH) structure. nih.gov These compounds are of interest to researchers due to their potential applications and presence in the environment. nih.gov 1-Naphthyl-4-nitrophenyl ketone fits within this category, featuring a naphthalene (B1677914) ring system, which is a two-ring PAH, linked to a ketone. The study of PAKs is an expanding field, with ongoing efforts to develop optimized methods for their quantification and to understand their properties. nih.gov
Significance of Nitro-Substituted Aromatic Ketones in Organic Synthesis and Materials Science
The presence of a nitro group (-NO2) on an aromatic ring significantly influences the molecule's chemical properties. numberanalytics.com The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for certain types of reactions and influence the molecule's electronic and steric effects. quora.com This characteristic is pivotal in organic synthesis, where nitro-substituted compounds serve as versatile intermediates. nih.govuts.edu.au They can be transformed into a variety of other functional groups, making them valuable building blocks for more complex molecules, including pharmaceuticals and agrochemicals. uts.edu.auresearchgate.net
In materials science, the chemical diversity afforded by the nitro group allows for the creation of compounds with a range of electronic structures. nih.gov This is beneficial for the development of new functional materials, such as dyes and optical or electronic materials. nih.gov The reduction of the nitro group to an amine is a particularly important reaction, as it yields synthons used in the production of a wide array of technologically significant materials. nih.gov
Overview of Current Research Trajectories
Current research involving compounds like this compound often focuses on their synthesis and potential applications. The most common method for synthesizing this compound is the Friedel-Crafts acylation. This involves reacting a 1-naphthyl derivative with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.
Researchers are also exploring the reactivity of nitro-substituted aromatic ketones. For instance, the reduction of the nitro group to an amino group can generate new compounds with different biological or material properties. The unique properties of the nitro group continue to drive new discoveries in organic chemistry and material science, suggesting that nitro compounds will remain an important area of study. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJBQZSHWHGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284499 | |
| Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42495-51-2 | |
| Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42495-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Naphthyl 4 Nitrophenyl Ketone
Established Reaction Pathways
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental and widely utilized method for the synthesis of aromatic ketones, including 1-Naphthyl-4-nitrophenyl ketone. nih.govlibretexts.org This reaction involves the introduction of an acyl group into an aromatic ring, a process of significant industrial importance for the production of fine chemicals. nih.gov
The reaction proceeds via an electrophilic aromatic substitution mechanism. libretexts.org It typically involves the reaction of an aromatic substrate, in this case, naphthalene (B1677914), with an acylating agent such as 4-nitrobenzoyl chloride. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). libretexts.org
The mechanism can be described in the following steps:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide (4-nitrobenzoyl chloride). This polarization facilitates the departure of the halide ion, forming a highly reactive and resonance-stabilized acylium ion. masterorganicchemistry.com
Electrophilic Attack: The electron-rich π system of the naphthalene ring attacks the electrophilic acylium ion. This step leads to the formation of a carbocation intermediate, known as a σ-complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. rsc.orgpsu.edu
Deprotonation: A weak base, often the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the naphthalene ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, along with HCl. masterorganicchemistry.com
The reaction is typically carried out in a suitable solvent, such as 1,2-dichloroethane (B1671644) or carbon disulfide. rsc.orgresearchgate.net However, in recent years, there has been a push towards more environmentally friendly, solvent-free mechanochemical conditions to reduce waste and energy consumption. nih.gov
The acylation of naphthalene can result in two primary positional isomers: the α-substituted (1-naphthyl) and the β-substituted (2-naphthyl) products. The ratio of these isomers is significantly influenced by the choice of Lewis acid catalyst, its concentration, the solvent, and the reaction temperature. rsc.orgresearchgate.netelsevier.com
Kinetic vs. Thermodynamic Control: The acylation of naphthalene is a classic example of a reaction that can be governed by either kinetic or thermodynamic control. researchgate.net
Kinetic Control: At lower temperatures, the reaction favors the formation of the α-isomer (this compound). This is because the α-position of naphthalene is more sterically accessible and has a higher electron density, leading to a faster rate of reaction. rsc.orgrsc.org
Thermodynamic Control: At higher temperatures, the reaction favors the formation of the more sterically hindered but thermodynamically more stable β-isomer. Under these conditions, the initially formed α-isomer can undergo rearrangement to the β-isomer, a process that can be reversible. researchgate.netrsc.org
Lewis Acid and Solvent Effects: The choice of Lewis acid and solvent can impact the isomer ratio. For instance, using a bulky Lewis acid catalyst can sterically hinder the approach to the α-position, thereby increasing the proportion of the β-isomer. Different solvents can also influence the solubility and reactivity of the intermediates, thus affecting the product distribution. elsevier.com Studies on the Friedel-Crafts acetylation of naphthalene have shown that the α/β isomer ratio changes with the concentration of the reactants and reaction time. rsc.orgpsu.edu
The following table summarizes the general influence of reaction conditions on isomer selectivity in naphthalene acylation:
| Condition | Favored Isomer | Rationale |
| Low Temperature | α-isomer (Kinetic Product) | Faster reaction rate at the more accessible α-position. rsc.orgrsc.org |
| High Temperature | β-isomer (Thermodynamic Product) | Rearrangement of the α-isomer to the more stable β-isomer. researchgate.netrsc.org |
| Bulky Lewis Acid | Increased β-isomer proportion | Steric hindrance at the α-position. |
Optimizing the Friedel-Crafts acylation for high yield and purity of this compound involves careful control of several reaction parameters.
Stoichiometry of Reactants: The molar ratio of the naphthalene, 4-nitrobenzoyl chloride, and the Lewis acid catalyst is crucial. An excess of the catalyst is often used to ensure complete reaction, but this can also lead to side reactions and purification challenges. nih.gov
Reaction Time and Temperature: As discussed, temperature plays a key role in isomer selectivity. To obtain the desired 1-naphthyl isomer, the reaction is typically conducted at lower temperatures. The reaction time needs to be sufficient for the reaction to go to completion but not so long as to promote the formation of byproducts or the rearrangement to the 2-naphthyl isomer.
Catalyst Choice and Handling: While AlCl₃ is common, other Lewis acids like FeCl₃ or phosphotungstic acid encapsulated in porous materials have been explored to develop more efficient and reusable catalytic systems. nih.govnih.govresearchgate.net Anhydrous conditions are essential as the presence of moisture deactivates the Lewis acid catalyst.
Work-up Procedure: Proper work-up is necessary to decompose the catalyst-ketone complex and separate the product. This typically involves quenching the reaction mixture with ice and acid, followed by extraction and purification steps like crystallization or chromatography.
Solvent-Free Conditions: Mechanochemical methods, such as ball-milling, have been investigated as an environmentally friendly alternative to traditional solvent-based reactions. These methods can sometimes lead to improved yields and selectivities. nih.gov
One of the advantages of Friedel-Crafts acylation is that the acyl group is deactivating, which prevents further acylation of the product ketone. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction offers an alternative route for the synthesis of biaryl ketones. This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.
For the synthesis of this compound, this would typically involve the reaction between 1-naphthylboronic acid and 4-nitrobenzoyl chloride or another suitable 4-nitrophenyl halide.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 4-nitrobenzoyl chloride) to form a palladium(II) intermediate.
Transmetalation: The organoboron compound (1-naphthylboronic acid) transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product (this compound) and regenerating the palladium(0) catalyst. youtube.com
The scope of the Suzuki-Miyaura coupling is broad, and it is known to tolerate a wide variety of functional groups. However, the presence of a nitro group on the phenyl ring can sometimes influence the reaction efficiency. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. While specific studies on the Suzuki-Miyaura synthesis of this compound are not extensively detailed in the provided context, the general applicability of this method to similar aryl-aryl ketone syntheses suggests its potential as a viable synthetic route. youtube.com
Alkylation-Decarboxylation Approaches
An alternative strategy for the synthesis of ketones involves alkylation followed by a decarboxylation step. This two-step process can offer a versatile route to unsymmetrical ketones.
The alkylation-decarboxylation route to ketones can be effectively catalyzed by solid Brønsted acids. acs.orgnih.gov The mechanism is thought to proceed through the formation of a β-keto acid intermediate. mdpi.com In a typical sequence, a suitable naphthalene derivative could be alkylated with a reagent that introduces the 4-nitrophenylacetyl group or a precursor. Subsequent decarboxylation, often facilitated by the acidic catalyst, yields the final ketone.
Recent studies on the α-alkylation of ketones have highlighted the role of Brønsted acids in catalyzing the reaction through the formation of an enol intermediate. mdpi.comnih.gov The use of solid acid catalysts, such as Amberlyst-15, has been shown to be effective for the synthesis of flavoring ketones via an alkylation-decarboxylation sequence. acs.orgnih.gov These solid catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acids. While specific performance data for the synthesis of this compound using this method is not available, the general principles suggest it as a viable, albeit less direct, synthetic strategy.
A significant advantage of some modern synthetic methodologies, including certain alkylation-decarboxylation reactions, is the ability to perform them under solvent-free conditions. acs.orgnih.gov The elimination of organic solvents offers substantial environmental benefits, including the reduction of volatile organic compound (VOC) emissions, decreased waste generation, and lower operational costs. catalysis.blogijrap.netcmu.eduitmedicalteam.pl Solvent-free reactions can also lead to increased reaction rates and, in some cases, enhanced selectivity. ijrap.netcmu.edu The use of solid catalysts in these solventless systems further contributes to their green credentials by simplifying product purification and enabling catalyst recycling. acs.orgnih.gov
Emerging Synthetic Routes
Research into ketone synthesis continues to produce novel and efficient methods. These emerging routes often focus on the use of new catalytic systems to improve efficiency, selectivity, and substrate scope.
Coupling of Nitrophenylacetonitrile Derivatives with Acyl Chlorides under Basic Conditions
While specific examples for the synthesis of this compound via this method are not prominent in the literature, the coupling of nitrile derivatives with acyl chlorides represents a potential pathway. A related approach involves the iron-catalyzed arylation of aroyl cyanides to produce diaryl ketones. nih.gov This suggests that a nucleophilic species derived from a nitrophenylacetonitrile could potentially react with 1-naphthoyl chloride. The reaction would likely require a base to deprotonate the acetonitrile (B52724) derivative, forming a carbanion that would then attack the acyl chloride.
Novel Catalyst Systems for Ketone Synthesis
Recent advancements have seen the development of innovative catalyst systems for the synthesis of diaryl ketones, which could be applicable to the preparation of this compound. Palladium-catalyzed reactions, in particular, have shown great promise. These include methods for the synthesis of diaryl ketones from aldehydes and aryl halides, as well as carbonylative cross-coupling reactions. researcher.lifersc.orgresearchgate.netacs.orgrsc.org
Iron-catalyzed cross-coupling reactions are also emerging as a cost-effective and environmentally friendly alternative for the synthesis of ketones. nih.govnih.gov These methods often proceed under milder conditions and can tolerate a wider range of functional groups. Although direct application to this compound has not been reported, the general success of these novel catalyst systems suggests a promising area for future research in the synthesis of this and related compounds.
A summary of representative catalyst systems and their general applicability is presented in the table below.
| Catalyst System | Reactants | General Product | Potential Applicability to this compound |
| Palladium/Picolinamide Ligand acs.org | Aldehydes and Aryl Halides | Diaryl Ketones | High, by coupling 1-naphthaldehyde (B104281) with 4-nitrohalobenzene or 4-nitrobenzaldehyde (B150856) with a 1-halonaphthalene. |
| Palladium/N,N,N-tridentate ligand researcher.life | Arylboronic acids and Nitriles | Diaryl Ketones | High, by coupling a 1-naphthylboronic acid with 4-nitrobenzonitrile (B1214597) or a 4-nitrophenylboronic acid with 1-cyanonaphthalene. |
| Iron(III) Chloride nih.gov | Aroyl Cyanides and Grignard Reagents | Diaryl Ketones | Moderate, potentially adaptable for coupling a 1-naphthyl Grignard reagent with 4-nitrobenzoyl cyanide. |
| Palladium(dba)₂ rsc.org | Thioesters and Organozinc Reagents | Unsymmetrical Diaryl Ketones | High, via Fukuyama coupling of a 1-naphthylthioester with a 4-nitrophenylzinc reagent. |
Analytical Techniques for Purity Assessment in Synthetic Protocols
Following the synthesis, a crude product is obtained which contains the desired ketone along with unreacted starting materials, byproducts (such as the 2-isomer), and residual catalyst. Assessing the purity of the synthesized this compound is a critical step that employs a combination of chromatographic and spectroscopic methods.
Initial assessment is often performed using Thin-Layer Chromatography (TLC), which provides a rapid, qualitative check of the product mixture composition. For more rigorous quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC method for a related aromatic ketone, Michler's ketone, uses a mixed-mode stationary phase column with a mobile phase of acetonitrile and a sulfuric acid buffer, with detection via UV-Vis spectroscopy. sielc.com A similar reversed-phase HPLC (RP-HPLC) method can be developed and validated for this compound, likely using a C18 column with a mobile phase consisting of acetonitrile and water. auroraprosci.comjfda-online.com
Spectroscopic techniques are essential for structural confirmation. Infrared (IR) spectroscopy would confirm the presence of the ketone carbonyl group (C=O) and the nitro group (N-O) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of the naphthyl and nitrophenyl rings.
Chromatographic Purification Methods and Their Validation
The purification of the crude product to isolate this compound is most commonly achieved through column chromatography. nih.govmdpi.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.
The crude mixture is loaded onto a silica gel column, and a solvent system (eluent) of increasing polarity is passed through it. Non-polar impurities will elute first, followed by the desired ketone. The polarity of the eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is gradually increased to facilitate the separation. researchgate.net
Validation of the purification process involves several steps:
Fraction Collection: The eluent is collected in a series of fractions.
TLC Monitoring: Each fraction is analyzed by TLC to identify which fractions contain the pure product. Fractions with identical TLC profiles are combined.
Solvent Removal: The solvent from the combined, pure fractions is removed under reduced pressure.
Final Purity Confirmation: The purity of the final isolated solid is confirmed using HPLC. A validated HPLC method would demonstrate a single major peak corresponding to the target compound, with the area of this peak representing the purity level (e.g., >95%). jfda-online.com The identity of the peak is confirmed by comparing its retention time to that of a known reference standard or by using an HPLC system coupled with a mass spectrometer (LC-MS) for mass verification. nih.gov
| Step | Technique | Description | Validation Metric |
| 1. Crude Product Purification | Silica Gel Column Chromatography | Separation based on polarity using a hexane/ethyl acetate gradient. nih.govresearchgate.net | Collection of fractions. |
| 2. Fraction Analysis | Thin-Layer Chromatography (TLC) | Rapid screening of fractions to identify those containing the pure product. | Single spot with a specific Rf value for combined fractions. |
| 3. Purity & Identity Check | High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the purified product's purity. researchgate.net | Single major peak with >95% area. |
| 4. Structural Confirmation | LC-MS, NMR, IR Spectroscopy | Confirms the molecular weight and structure of the isolated compound. | Match of spectral data with the expected structure. |
This table details the process of chromatographic purification and its validation for this compound.
Reactivity and Transformation Pathways of 1 Naphthyl 4 Nitrophenyl Ketone
Reduction Reactions of the Nitro Moiety
The nitro group of 1-naphthyl-4-nitrophenyl ketone is readily susceptible to reduction, offering a versatile handle for synthetic modifications.
Catalytic Hydrogenation and Formation of Amino Derivatives
Catalytic hydrogenation is a primary method for the reduction of the nitro group. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
Common Catalysts and Conditions: Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, often in a solvent like ethanol (B145695). Other noble metal catalysts, such as platinum (Pt), can also be employed, sometimes supported on materials like alumina (B75360) (γ-Al₂O₃). researchgate.net The reaction conditions, including temperature and pressure, can be varied to optimize the reaction rate and selectivity. For instance, hydrogenations can be carried out at temperatures ranging from 20-200°C. google.com
Product Formation: The primary product of the complete hydrogenation of the nitro group in this compound is 1-naphthyl-4-aminophenyl ketone. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the phenyl ring.
Mechanism Insights: The catalytic hydrogenation of aromatic nitro compounds is understood to proceed through a series of intermediates. In some cases, an azo dimer intermediate can be formed, which is then rapidly consumed to yield the corresponding primary amine. rsc.org The addition of catalytic amounts of certain compounds, like vanadium compounds, can help to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and improve the purity of the final amino product. google.com
Table 1: Catalytic Hydrogenation of Nitroarenes
| Catalyst System | Substrate Example | Product | Key Observations | Reference |
|---|---|---|---|---|
| Pd/C, H₂ | N-4-nitrophenyl nicotinamide | N-4-aminophenyl nicotinamide | Quantitative chemoselective conversion of the nitroarene to the primary amine. rsc.org | rsc.org |
| 5% Pt/C, H₂ | 1-chloro-2,4-dinitro-chlorobenzene | 3-amino-4-chloroacetanilide | Hydrogenation carried out at 60°C and 10 bar. google.com | google.com |
| Raney nickel-aluminum alloy, aq. NaOH | α-nitronaphthalene | ar-tetrahydro-α-naphthylamine | Reduction of the nitro group and hydrogenation of the unsubstituted ring. google.com | google.com |
Other Reductive Pathways and Their Synthetic Utility
Besides catalytic hydrogenation, other reducing agents can be employed to transform the nitro group, sometimes leading to different products or offering milder reaction conditions.
Sodium Borohydride (B1222165) (NaBH₄): While sodium borohydride is generally considered a mild reducing agent that reduces aldehydes and ketones, it typically does not reduce nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal complexes. For example, a system of NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitroaromatic compounds to their corresponding amines in an ethanol solvent. jsynthchem.com
Metal-Acid Systems: A combination of a metal and an acid, such as iron in acetic acid (Fe/HOAc), can also be used for the reduction of nitro groups. This method has been used to convert nitropropenes to ketones. sciencemadness.org
Titanium Trichloride (TiCl₃): The McMurry reaction, which utilizes TiCl₃, can be employed to convert nitro compounds into aldehydes or ketones. mdma.ch
These alternative reductive pathways provide synthetic chemists with a range of options to selectively reduce the nitro group in the presence of other functional groups, expanding the synthetic utility of this compound and its derivatives.
Oxidation Reactions of the Ketone Functionality
The ketone group in this compound can undergo oxidation, though this generally requires strong oxidizing agents.
Conversion to Carboxylic Acid Derivatives using Strong Oxidizing Agents
Strong oxidizing agents can cleave the ketone C-C bonds.
Potassium Permanganate (B83412) (KMnO₄): In the presence of a strong acid like sulfuric acid, potassium permanganate can oxidize the ketone functionality. This reaction would likely lead to the formation of 1-naphthoic acid and 4-nitrobenzoic acid.
Studies on Oxidative Stability and Cleavage
The stability of the ketone group is relatively high compared to the nitro group, which is more readily reduced. The aromatic rings also possess high stability. However, under forcing oxidative conditions, cleavage of the molecule can occur. The study of such reactions is important for understanding the molecule's degradation pathways and for the synthesis of specific carboxylic acid derivatives.
Electrophilic Aromatic Substitution Reactions on Aromatic Rings
Both the naphthalene (B1677914) and the nitrophenyl rings of this compound can undergo electrophilic aromatic substitution, although the reactivity of each ring is significantly influenced by the existing substituents.
Nitration: The introduction of another nitro group onto the aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com The electron-withdrawing nitro group on the phenyl ring is a meta-directing group, meaning further substitution on this ring would likely occur at the meta position relative to the nitro group. libretexts.org The naphthyl group is generally more reactive towards electrophilic substitution than the deactivated nitrophenyl ring. The position of substitution on the naphthalene ring will be directed by the ketone substituent.
Halogenation: Halogens, such as chlorine or bromine, can be introduced onto the aromatic rings in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation and Alkylation: These reactions, which introduce acyl or alkyl groups onto an aromatic ring, are also possible. masterorganicchemistry.com However, the strong deactivating effect of the nitro group makes Friedel-Crafts reactions on the nitrophenyl ring very difficult. The naphthalene ring would be the more likely site for such substitutions.
The regioselectivity of these substitution reactions is a key consideration. The existing ketone and nitro groups exert strong directing effects, influencing the position of the incoming electrophile on both aromatic systems. libretexts.org
Investigations into Nitration and Halogenation Reactions
The presence of two aromatic systems, the naphthyl and the nitrophenyl rings, alongside a ketonic group, offers multiple sites for electrophilic substitution reactions such as nitration and halogenation.
Nitration: The nitration of this compound is anticipated to be a complex process due to the competing directing effects of the substituents. The nitrophenyl ring is strongly deactivated by the nitro group, which is a powerful electron-withdrawing group. Conversely, the naphthalene ring is generally more reactive towards electrophilic attack than benzene. Standard nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, can be employed. The reaction temperature is a critical parameter to control the extent of nitration and to minimize side reactions.
Halogenation: Halogenation of this compound can occur on either of the aromatic rings or at the α-position to the ketone. Aromatic halogenation is typically achieved using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst. The choice of solvent can also influence the reaction's outcome. For instance, bromination in a non-polar solvent like carbon tetrachloride or a polar protic solvent like acetic acid can lead to different product distributions. wikipedia.org
Alternatively, α-halogenation of the ketone can be achieved under either acidic or basic conditions. nih.gov Acid-catalyzed halogenation proceeds through an enol intermediate, while base-promoted halogenation involves an enolate. libretexts.orgstackexchange.com The use of reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common method for achieving α-bromination of ketones. libretexts.org
Regioselectivity and Directing Effects in Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the electronic properties of the substituents on both aromatic rings.
On the nitrophenyl ring , the nitro group (-NO₂) is a strong deactivating group and a meta-director. The ketone group (a type of acyl group) is also a deactivating, meta-directing group. Therefore, any further electrophilic substitution on the phenyl ring would be directed to the positions meta to the nitro group (positions 3 and 5). However, due to the strong deactivation by both the nitro and carbonyl groups, substitution on this ring is generally disfavored compared to the more reactive naphthalene ring.
The table below summarizes the directing effects of the key functional groups in this compound.
| Functional Group | Ring | Activating/Deactivating | Directing Effect |
| Nitro (-NO₂) | Phenyl | Strongly Deactivating | Meta |
| Ketone (-CO-) | Phenyl | Moderately Deactivating | Meta |
| 4-Nitrobenzoyl | Naphthyl | Deactivating | Directs to other positions (e.g., 5, 8) |
Other Functional Group Interconversions and Derivatization
Beyond electrophilic aromatic substitution, the functional groups in this compound can be transformed to create a variety of derivatives.
One of the most common transformations is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or using metals in acidic media. The resulting 1-Naphthyl-4-aminophenyl ketone is a valuable intermediate for the synthesis of other compounds, including heterocyclic systems.
The ketone functionality itself can be a site for various reactions. For instance, it can undergo condensation reactions with reagents like 2,4-dinitrophenylhydrazine (B122626) to form the corresponding 2,4-dinitrophenylhydrazone, a reaction often used for the characterization of aldehydes and ketones. researchgate.net
Furthermore, the combination of the amino group (from the reduction of the nitro group) and the ketone functionality allows for intramolecular cyclization reactions to form heterocyclic structures. For example, under appropriate conditions, the amino ketone can undergo reactions like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, to produce quinolines. iipseries.orgresearchgate.net The general principle of the Friedländer synthesis is illustrated below, which could be adapted for the synthesis of naphthyl-substituted quinolines from the corresponding amino ketone.
The table below outlines some potential derivatization reactions of this compound.
| Reaction Type | Reagents and Conditions | Product Type |
| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 1-Naphthyl-4-aminophenyl ketone |
| Ketone Condensation | 2,4-Dinitrophenylhydrazine, acid catalyst | This compound 2,4-dinitrophenylhydrazone |
| Cyclization (e.g., Friedländer Synthesis) | From the amino ketone derivative, with a suitable α-methylene carbonyl compound | Naphthyl-substituted quinoline (B57606) derivative |
Mechanistic Investigations and Structure Reactivity Relationships
Electronic and Steric Effects of the Nitro Group on Molecular Reactivity
The nitro group (–NO₂) is a dominant feature of the 1-Naphthyl-4-nitrophenyl ketone molecule, exerting powerful electronic and steric effects that fundamentally govern its reactivity.
Electronic Effects: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. This property arises from two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached phenyl ring through the sigma (σ) bond framework. chemistrysteps.comchegg.com This effect creates a partial positive charge on the ring carbons, particularly the carbon atom bonded to the nitro group. minia.edu.eg
Resonance Effect (-R or -M): The nitro group can delocalize the π-electrons of the phenyl ring onto its own oxygen atoms. chemistrysteps.compearson.com This resonance stabilization further reduces the electron density on the aromatic ring, making it highly electron-deficient. nih.gov
This strong electron-withdrawing nature makes the nitrophenyl ring susceptible to nucleophilic attack, a key reaction pathway for nitroaromatic compounds. nih.gov The reduced electron density on the aromatic scaffold facilitates reactions with nucleophiles or processes involving single-electron transfer. nih.gov
Steric Effects: While electronic effects are often dominant, the physical size and orientation of the nitro group also play a role. The ortho-hydrogens of the nitrophenyl ring can experience steric hindrance from the bulky naphthyl ketone structure, potentially influencing the preferred conformations of the molecule and the accessibility of adjacent reaction sites. In related compounds, steric hindrance between ortho-substituents and the nitro group can force the nitro group to twist out of the plane of the aromatic ring, which can reduce the extent of resonance delocalization and thereby modulate its electronic influence.
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through sigma (σ) bonds due to high electronegativity of N and O atoms. chemistrysteps.com | Increases electrophilicity of the aromatic ring. |
| Resonance Effect (-R) | Delocalization of pi (π) electrons from the aromatic ring onto the nitro group. chemistrysteps.compearson.com | Strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. chemistrysteps.com |
Influence of Molecular Architecture on Reaction Pathways and Selectivity
The carbonyl group (C=O) itself is a reactive center, capable of undergoing nucleophilic addition. However, its reactivity is influenced by the attached aromatic rings. The electron-withdrawing nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Conversely, the larger, electron-rich naphthyl group can sterically hinder approaches to the carbonyl carbon and also influence its electronic properties.
The distinct electronic natures of the two rings mean that reactions can be selectively targeted. For instance, nucleophilic aromatic substitution would be strongly favored on the electron-deficient nitrophenyl ring, while electrophilic aromatic substitution, if forced, would preferentially occur on the more electron-rich naphthyl ring. The interplay between these groups determines the ultimate outcome of a given reaction.
Mechanistic Studies of Compound Interactions
A critical aspect of the biochemistry of nitroaromatic compounds is their metabolic activation via reduction of the nitro group. benthamdirect.comnih.gov This process is often a prerequisite for their biological activity and associated toxicity. nih.govresearchgate.net In biological systems, enzymes known as nitroreductases catalyze this reduction, typically using cofactors like NADH or NADPH. nih.govresearchgate.net
The reduction is not a single step but a sequential process that generates highly reactive intermediates:
One-electron reduction: The nitro group accepts a single electron to form a nitro radical anion (Ar-NO₂•⁻). nih.gov This species is often short-lived.
Further reduction: The nitro radical can be further reduced in a series of two-electron steps to form a nitroso (Ar-N=O) derivative and subsequently a hydroxylamine (B1172632) (Ar-NHOH) derivative. nih.govnih.gov
Final product: The final, fully reduced product is the corresponding amine (Ar-NH₂).
The nitroso and hydroxylamine intermediates are highly electrophilic and are widely recognized as the primary mediators of toxicity. nih.govnih.gov These reactive species can covalently bind to cellular nucleophiles, including DNA bases and amino acid residues in proteins, leading to cellular damage and mutagenic effects. nih.gov
The metabolic activation of nitroaromatic compounds is intimately linked to the generation of Reactive Oxygen Species (ROS). svedbergopen.com The one-electron reduction of the nitro group to the nitro radical anion is a reversible process under aerobic conditions. nih.gov Molecular oxygen can accept the electron back from the nitro radical anion, regenerating the parent nitro compound and producing a superoxide anion (O₂•⁻). nih.gov
This process, known as a "futile cycle," can lead to a significant accumulation of superoxide radicals. nih.gov Superoxide can then be converted, either spontaneously or enzymatically, into other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade of ROS production can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, contributing to the cytotoxic effects of nitroaromatic compounds. nih.gov The reaction of 1-naphthol (a related moiety) with ROS has been shown to produce 1,4-naphthoquinone, a species that can interfere with cellular functions. nih.gov
Computational Chemistry and Theoretical Modeling of Reaction Pathways and Electronic Structure
While specific computational studies on this compound are not widely available, theoretical modeling provides powerful tools to predict and understand its reactivity. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the molecule's electronic structure.
Such models can provide valuable data on:
Electron Density Distribution: Mapping the electron density across the molecule can quantitatively confirm the electron-withdrawing power of the nitrophenyl group and identify the most electrophilic sites, such as the carbonyl carbon and the carbons of the nitrophenyl ring.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For nitroaromatic compounds, the energy of the LUMO (ELUMO) often correlates with their electrophilicity and ease of reduction. A lower ELUMO indicates a greater propensity to accept an electron, which is the initial step in both nitroreduction and the futile cycling that generates ROS. researchgate.net
Reaction Pathway Modeling: Computational methods can be used to model the transition states and intermediates of potential reactions. uh.edu This allows for the calculation of activation energies, helping to predict which reaction pathways are kinetically favored. For example, the mechanism of nucleophilic attack on the nitrophenyl ring could be modeled to understand the stability of intermediates like the Meisenheimer complex.
| Computational Parameter | Significance for this compound |
|---|---|
| Electron Density and Electrostatic Potential | Identifies electron-deficient (electrophilic) and electron-rich (nucleophilic) regions of the molecule. |
| HOMO-LUMO Energies | The energy of the LUMO (ELUMO) is a key indicator of the molecule's ability to accept electrons, correlating with its reduction potential and reactivity towards nucleophiles. researchgate.net |
| Transition State Calculations | Allows for the determination of activation energies for various potential reaction pathways, predicting the most likely chemical transformations. uh.edu |
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecular Synthesis
The reactivity of 1-Naphthyl-4-nitrophenyl ketone, characterized by its ketone bridge, a naphthyl group, and a nitrophenyl moiety, makes it a valuable precursor in multi-step organic synthesis. The presence of the nitro group, in particular, offers a functional handle for a variety of chemical transformations.
Design and Synthesis of Novel Derivatives and Analogs
The core structure of this compound can be chemically modified to produce a range of derivatives with tailored properties. The primary routes for derivatization involve transformations of the nitro group and substitution on the aromatic rings.
The most common derivatization is the reduction of the nitro group to a primary amine, yielding 1-Naphthyl-4-aminophenyl ketone. This transformation is typically achieved using standard reducing agents like hydrogen gas with a palladium catalyst. This resulting amino group can then serve as a nucleophile or be converted into a diazonium salt, opening pathways to a wide array of other functional groups.
Furthermore, the aromatic rings of the molecule are susceptible to electrophilic substitution reactions, such as further nitration or halogenation, allowing for the introduction of additional functional groups that can fine-tune the molecule's steric and electronic profile.
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Major Product | Significance |
|---|---|---|---|
| Reduction | Hydrogen gas, Palladium catalyst, Ethanol (B145695) solvent | 1-Naphthyl-4-aminophenyl ketone | Creates a key amine intermediate for further synthesis. |
| Oxidation | Potassium permanganate (B83412), Sulfuric acid, Water | 1-Naphthyl-4-nitrobenzoic acid | Converts the ketone to a carboxylic acid, altering functionality. |
| Electrophilic Substitution | Nitric acid/Sulfuric acid (Nitration) or Halogens (Halogenation) | Substituted derivatives | Allows for fine-tuning of electronic and steric properties. |
Precursor Role in the Synthesis of Heterocyclic Compounds
The nitrophenyl component of this compound makes it a valuable precursor for synthesizing heterocyclic compounds, which are core structures in many areas of chemical science. Ketones and nitro compounds are known reactants in cyclocondensation reactions to form rings containing heteroatoms. nih.govrsc.org
For instance, research has shown that nitrophenyl-containing compounds can undergo regioselective cyclocondensation with reagents like cyanothioacetamide in the presence of a basic catalyst to yield complex heterocyclic systems such as substituted tetrahydroisoquinolines. nih.gov The 4-nitrophenyl moiety within the ketone provides the necessary electrophilic character and functional group to participate in such synthetic pathways. Similarly, the reaction of ketones with primary nitro compounds is a known strategy for constructing isoxazole (B147169) rings, suggesting another potential route for the utilization of this compound in heterocyclic synthesis. rsc.org
Role in Materials Science Applications
The distinct electronic features of this compound suggest its potential for use in the field of materials science, particularly in the development of advanced organic materials.
Electronic Properties and Their Modulation in Organic Materials
The electronic properties of this compound are dominated by the presence of the nitro group (-NO₂). This group acts as a strong electron-withdrawing entity, which significantly polarizes the attached phenyl ring. This polarization, combined with the conjugated system of the polycyclic aromatic structure, influences the molecule's intermolecular interactions and bulk electronic properties. Such nitro-substituted aromatic ketones are widely studied for their electronic effects, which are critical for applications in organic electronics where charge transport and energy level alignment are key parameters. Modulation of these properties can be achieved by synthesizing derivatives with different electron-donating or electron-withdrawing substituents, as discussed in SAR studies.
Potential Applications in Polymer Chemistry as Monomers or Reagents
While direct polymerization of this compound is not a primary application, its derivatives are promising candidates for use as monomers in polymer chemistry. As established, the nitro group can be readily reduced to an amine to form 1-Naphthyl-4-aminophenyl ketone. This resulting aromatic amine can, in principle, be reacted with dicarboxylic acids or their derivatives to form novel polyamides.
Furthermore, a two-step modification—reduction of the nitro group to an amine and oxidation of the ketone to a carboxylic acid—would generate an aromatic aminocarboxylic acid. This type of "A-B" monomer is a fundamental building block for synthesizing certain types of polyamides. The rigid naphthyl and phenyl groups incorporated into the polymer backbone would be expected to impart high thermal stability and specific mechanical properties to the resulting material. The presence of suppliers specializing in biochemical polymers for this compound hints at its utility in this field. chemicalbook.com
Structure-Activity Relationship (SAR) Studies in Chemical Research
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its properties and reactivity. For this compound, SAR research focuses on understanding the contribution of each molecular fragment—the naphthyl group, the ketone linker, and the nitrophenyl ring.
The primary driver of the molecule's reactivity and electronic properties is the potent electron-withdrawing nitro group. SAR studies would involve replacing this group with other substituents to observe the resulting changes. For example:
Electron-donating groups (e.g., methoxy, methyl) at the para-position of the phenyl ring would increase the electron density on the aromatic system, altering its reactivity in electrophilic substitution and changing its redox potential.
Other electron-withdrawing groups (e.g., cyano, trifluoromethyl) would modulate the electronic properties in a different manner than the nitro group, allowing for the fine-tuning of the material's characteristics.
The steric bulk of the naphthyl group also plays a significant role, influencing how the molecule packs in a solid state and how it interacts with other molecules or surfaces. By systematically modifying these structural components and analyzing the impact on chemical behavior and physical properties, researchers can rationally design new molecules and materials based on the this compound scaffold for targeted applications.
Impact of Modifications to the Nitrophenyl Moiety on Chemical Reactivity and Interactions
The nitrophenyl moiety, and specifically the nitro group (–NO₂), plays a critical role in defining the chemical character of this compound. The nitro group is a strong electron-withdrawing group, which significantly polarizes the aromatic ring it is attached to. This electronic effect is central to the compound's reactivity and its interactions with other molecules.
Modifications involving the nitro group or the atoms connected to the nitrophenyl ring can have a profound impact on reaction outcomes and mechanisms. A key area of study has been nucleophilic substitution reactions where the nitrophenyl group acts as part of the leaving group.
Research on related structures, such as S-4-nitrophenyl thiobenzoates, shows that they are significantly more reactive in aminolysis reactions compared to their oxygen-based counterparts (4-nitrophenyl benzoates). researchgate.net The higher reactivity of the sulfur-containing compounds is attributed to the fact that 4-nitrothiophenoxide is a better leaving group than 4-nitrophenoxide, as the former is less basic. researchgate.net For instance, S-4-nitrophenyl thiobenzoate is between 19.5 and 47.6 times more reactive than 4-nitrophenyl benzoate (B1203000) towards various amines like piperidine, piperazine, and morpholine. researchgate.net
These findings highlight that modifications even adjacent to the nitrophenyl ring—such as altering the connecting atom from oxygen to sulfur—can dramatically alter the electronic properties and reactivity of the entire system. The nitro group's ability to stabilize negative charge on an intermediate or leaving group is a key factor that can be modulated through these structural changes.
Table 1: Effect of Moiety Modification on Reactivity in Aminolysis Reactions
| Original Compound | Modified Compound | Key Modification | Observation | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl Benzoates | S-4-Nitrophenyl Thiobenzoates | Oxygen atom of ester replaced with Sulfur | Thiol esters are 7.8-47.6 times more reactive. | researchgate.net |
| 4-Nitrophenyl Phenyl Carbonate | 4-Nitrophenyl Phenyl Thionocarbonate | Carbonyl (C=O) group replaced with Thiocarbonyl (C=S) | Thiono compound is less reactive with strongly basic amines but more reactive with weakly basic amines. | nih.gov |
Influence of Naphthyl Moiety Modifications on Compound Behavior
The naphthyl group is a large, polycyclic aromatic system that contributes significantly to the molecule's steric bulk and its potential for pi-stacking interactions, which are crucial in materials science applications for creating ordered structures. Introducing substituents onto the naphthalene (B1677914) rings would modulate these characteristics.
Electronic Effects : Adding electron-donating groups (like methoxy, –OCH₃) or electron-withdrawing groups (like halogens or additional nitro groups) to the naphthyl ring would alter the electron density across the entire molecule. An electron-donating group on the naphthyl side would increase the electron density at the ketone's carbonyl carbon, potentially decreasing its reactivity toward nucleophiles. Conversely, an electron-withdrawing group would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Steric Effects : The placement of substituents on the naphthyl ring can introduce steric hindrance. For example, a bulky substituent near the ketone linkage could shield the carbonyl group, slowing down its reactions. This steric control is a powerful tool in directing the regioselectivity of synthetic transformations.
Materials Properties : In the context of materials science, modifications to the naphthyl ring can affect the compound's solubility, melting point, and crystal packing. For example, introducing flexible alkyl chains could lower the melting point and increase solubility in organic solvents, facilitating its use in solution-processable electronic devices. The synthesis of related compounds like 4-nitro-1-naphthylamine (B40213) demonstrates that functional groups can be readily introduced onto the naphthalene core to create new molecular structures with distinct properties. orgsyn.org
By strategically functionalizing the naphthyl moiety, chemists can fine-tune the compound's behavior for specific applications, whether it's enhancing its role as a building block in complex organic synthesis or optimizing its electronic and physical properties for the development of novel organic materials.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific experimental ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal assignments for 1-Naphthyl-4-nitrophenyl ketone, were found in the public scientific literature and databases. Such data is essential for the unambiguous confirmation of the compound's molecular structure by detailing the chemical environment of each proton and carbon atom.
Infrared (IR) Spectroscopy for Functional Group Identification
A specific, detailed experimental Infrared (IR) spectrum with peak assignments for this compound is not available in the searched databases. While the IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the ketone, the symmetric and asymmetric stretching of the nitro (NO₂) group, and various C-H and C=C stretching and bending vibrations of the aromatic naphthyl and nitrophenyl rings, precise wavenumber data from experimental measurements could not be located.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
There is a lack of detailed mass spectrometry (MS) data for this compound in the public domain. Information regarding its molecular ion peak (M⁺) and the fragmentation pattern, which is critical for confirming the molecular weight and elucidating the compound's structure by analyzing how it breaks apart under ionization, could not be retrieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values, are not available in the searched literature. This data would provide insights into the electronic transitions within the conjugated π-system of the molecule.
X-ray Crystallography for Solid-State Structural Determination
No published X-ray crystallography data for this compound could be found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state remains undetermined.
Future Research Directions and Challenges
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of 1-naphthyl-4-nitrophenyl ketone often relies on Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste. A primary focus of future research will be the development of more environmentally friendly and sustainable synthetic pathways.
One promising avenue is the exploration of catalytic C–H bond activation. This approach offers a more atom-economical and efficient method for constructing diaryl ketones. acs.org Research into palladium-catalyzed C–H transformations has already shown success in synthesizing various diaryl ketones from aldehydes and aryl halides. acs.org Further investigation could adapt these methods for the specific synthesis of this compound, potentially reducing the number of steps and the use of hazardous materials.
Another area of interest is the use of carbon monoxide (CO) surrogates in carbonylative coupling reactions. researchgate.net Gaseous carbon monoxide is highly toxic and difficult to handle, which limits its application in laboratory and industrial settings. researchgate.net The development of novel, safer CO-releasing molecules (CORMs) could revolutionize the synthesis of ketones. researchgate.net Recent advancements in palladium-catalyzed carbonylative C-C coupling reactions using CORMs are a significant step in this direction. researchgate.net
Furthermore, the use of electrosynthesis presents a sustainable alternative for redox transformations, eliminating the need for stoichiometric chemical oxidants and reductants. acs.org Recent studies have demonstrated the successful electroreductive formylation of aromatic ketones, offering a mild and efficient method for producing α-hydroxyaldehydes. acs.org Applying similar electrochemical principles to the synthesis of this compound could lead to greener and more efficient production processes.
Exploration of Novel Catalytic Transformations and Methodologies
The development of novel catalysts and catalytic systems is crucial for expanding the synthetic utility of this compound. Future research will likely focus on creating catalysts that are not only efficient but also highly selective and reusable.
Palladium-based catalysts have been extensively studied for the synthesis of diaryl ketones. acs.orgresearchgate.netacs.org However, there is still room for improvement in terms of catalyst stability, reusability, and the ability to function under milder reaction conditions. The development of palladium supported on materials like graphitic carbon nitride (Pd/g-C3N4) is a promising approach. researchgate.net
N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of ketones from aromatic aldehydes. mdpi.com Exploring the potential of NHC-catalyzed reactions for the synthesis of this compound could open up new, metal-free synthetic routes.
Additionally, the development of chiral catalysts for asymmetric synthesis is a significant area of future research. A recently developed chiral macrocyclic dilithium(I) salt has shown great promise in catalyzing the addition of acetylides to ketones, a key step in the synthesis of many pharmaceuticals. eurekalert.org Adapting such catalysts for reactions involving this compound could lead to the synthesis of enantiomerically pure derivatives with specific biological activities.
Advanced Computational Studies for Predictive Chemical Behavior and Design
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in understanding and predicting the chemical behavior of this compound. DFT calculations can provide valuable insights into reaction mechanisms, electronic properties, and spectroscopic data, guiding experimental work and accelerating the discovery of new applications.
DFT studies can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. nih.govresearchgate.net For instance, understanding the electron-withdrawing nature of the nitrophenyl group and its influence on the ketone's reactivity is crucial for designing new reactions. nih.gov Computational analysis of the thermal decomposition of related nitrophenyl compounds has already provided insights into their reaction mechanisms. nih.gov
Furthermore, DFT can be used to model the interaction of these molecules with biological targets, aiding in the design of new drug candidates. By predicting binding affinities and modes of action, computational studies can help to prioritize which derivatives to synthesize and test, saving time and resources. researchgate.net The adsorption of similar molecules like p-nitrophenol on various surfaces has been investigated using DFT, which can inform the development of sensors and catalytic systems. researchgate.net
Integration into Novel Functional Materials and Systems
The unique electronic and photophysical properties of this compound make it a promising candidate for integration into novel functional materials and systems. The presence of both an electron-donating naphthyl group and an electron-withdrawing nitrophenyl group suggests potential applications in organic electronics.
Compounds with similar structures, such as 2-dibenzothienyl p-nitrophenyl ketone, have been explored for their potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) due to their fluorescence and electron-accepting properties. ontosight.ai Future research could investigate the suitability of this compound and its derivatives for these applications. The ability of the nitro group to be reduced to a fluorescent amino group could also be exploited in the development of chemical sensors.
The development of covalent organic frameworks (COFs) offers another exciting avenue for the application of this ketone. mdpi.com These porous materials have tunable properties and can be used as supports for catalysts or for gas storage. mdpi.com Incorporating this compound or its derivatives as building blocks into COFs could lead to materials with unique catalytic or electronic properties.
Unexplored Reaction Pathways and Design of Next-Generation Derivatives
While the basic reactivity of this compound is understood, there are still many unexplored reaction pathways that could lead to the synthesis of novel and valuable compounds. The design of next-generation derivatives with enhanced properties is a key challenge for future research.
One area of exploration is the photoinduced rearrangement of α-(2-nitrophenyl)ketones, which has been shown to produce cyclic hydroxamates. rsc.org Investigating similar photochemical reactions with this compound could lead to new heterocyclic compounds with interesting biological activities.
The reduction of the nitro group to an amine is a well-known transformation, but the subsequent chemistry of the resulting aminonaphthyl phenyl ketone is less explored. This amino group can serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives.
Furthermore, the design and synthesis of derivatives with improved drug-like properties is a major focus. nih.gov For example, modifying the structure to enhance solubility and metabolic stability could lead to more effective therapeutic agents. nih.gov The development of trihalomethyl ketone derivatives of other complex natural products has shown that small structural changes can lead to significant improvements in bioactivity and pharmacokinetic profiles. nih.gov
Interactive Data Table: Future Research Directions
| Research Area | Key Objectives | Potential Methodologies |
| Greener Synthesis | Reduce waste and use of hazardous materials. | C-H bond activation, use of CO surrogates, electrosynthesis. |
| Novel Catalysis | Develop highly efficient, selective, and reusable catalysts. | Supported palladium catalysts, N-heterocyclic carbenes, chiral catalysts. |
| Computational Studies | Predict chemical behavior and guide experimental design. | Density Functional Theory (DFT) for mechanistic and electronic studies. |
| Functional Materials | Integrate into new materials with unique properties. | Organic Light-Emitting Diodes (OLEDs), Covalent Organic Frameworks (COFs). |
| Next-Generation Derivatives | Synthesize novel compounds with enhanced properties. | Photochemical rearrangements, further functionalization of the amino group. |
Q & A
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process Chemistry :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic Friedel-Crafts reactions.
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction endpoints in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
